Chlorprothixène

Vue d'ensemble

Description

Mécanisme D'action

La chlorprothixène exerce ses effets en bloquant les récepteurs dopaminergiques D1 et D2 mésolimbiques postsynaptiques dans le cerveau. Cette action réduit la libération des hormones hypothalamiques et hypophysaires et affecte le système activateur réticulaire, influençant le métabolisme de base, la température corporelle, l’éveil, le tonus vasomoteur et l’émesis . De plus, la this compound bloque les récepteurs 5-HT2, histamine H1, muscariniques et alpha1 adrénergiques, contribuant à ses effets antipsychotiques et sédatifs .

Applications De Recherche Scientifique

Chlorprothixene has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in the study of thioxanthene derivatives and their chemical properties.

Biology: Employed in research on neurotransmitter pathways and receptor interactions.

Medicine: Investigated for its potential use in treating various psychiatric and neurological disorders.

Industry: Utilized in the development of new antipsychotic medications and related pharmaceutical products.

Analyse Biochimique

Biochemical Properties

Chlorprothixene exerts strong blocking effects by blocking the 5-HT2 D1, D2, D3, histamine H1, muscarinic, and alpha1 adrenergic receptors . This interaction with various enzymes and proteins plays a crucial role in its biochemical reactions.

Cellular Effects

Chlorprothixene influences cell function by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It depresses the release of hypothalamic and hypophyseal hormones and is believed to affect basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Molecular Mechanism

The molecular mechanism of Chlorprothixene involves blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system .

Temporal Effects in Laboratory Settings

It is known that Chlorprothixene has a low antipsychotic potency (half to 2/3 of chlorpromazine) and has not thoroughly demonstrated an antidepressant or analgesic effect .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la chlorprothixène implique la réaction de la 2-chlorothioxanthone avec la N,N-diméthylpropylamine dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que l’éthanol et est effectuée à des températures élevées pour faciliter la formation du produit souhaité .

Méthodes de production industrielle : La production industrielle de la this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir un rendement élevé et une pureté élevée du produit final. Le composé est ensuite purifié par cristallisation ou d’autres techniques de séparation pour obtenir le produit de qualité pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions : La chlorprothixène subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des sulfoxydes et des sulfones.

Réduction : Le composé peut être réduit pour former des dérivés de la thioxanthène.

Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau de l’atome de chlore, pour former divers dérivés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs comme l’hydroxyde de sodium et d’autres nucléophiles sont utilisés.

Principaux produits formés :

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés de la thioxanthène.

Substitution : Divers composés thioxanthéniques substitués.

4. Applications de la recherche scientifique

La this compound a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisée comme composé de référence dans l’étude des dérivés de la thioxanthène et de leurs propriétés chimiques.

Biologie : Employée dans la recherche sur les voies des neurotransmetteurs et les interactions avec les récepteurs.

Médecine : Investigée pour son utilisation potentielle dans le traitement de divers troubles psychiatriques et neurologiques.

Industrie : Utilisée dans le développement de nouveaux médicaments antipsychotiques et de produits pharmaceutiques connexes.

Comparaison Avec Des Composés Similaires

La chlorprothixène est structurellement apparentée à la chlorpromazine, un autre antipsychotique typique. Les deux composés partagent des effets cliniques et des effets secondaires similaires, mais la this compound est connue pour avoir une incidence plus faible de réactions allergiques et d’atteintes hépatiques . D’autres composés similaires comprennent :

Chlorpromazine : Effets antipsychotiques similaires, mais incidence plus élevée des effets secondaires.

Thioridazine : Un autre dérivé de la thioxanthène avec des utilisations thérapeutiques similaires.

Fluphénazine : Un antipsychotique phénothiazinique d’une puissance plus élevée, mais avec un profil d’effets secondaires différent.

La combinaison unique d’effets de blocage des récepteurs de la this compound et sa faible incidence de certains effets secondaires en font une option précieuse dans le traitement des troubles psychotiques.

Activité Biologique

Chlorprothixene is a thioxanthene derivative primarily used as an antipsychotic medication. Its pharmacological profile and biological activity have garnered attention due to its therapeutic effects and associated risks. This article explores the biological activity of chlorprothixene, focusing on its mechanisms of action, clinical implications, and the outcomes of recent studies.

Chlorprothixene exhibits its biological effects primarily through:

- Dopamine Receptor Blockade : It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors, which is pivotal in its antipsychotic effects. This action helps mitigate symptoms of psychosis by reducing dopaminergic activity in the brain .

- Hormonal Effects : The drug depresses the release of hypothalamic and hypophyseal hormones, influencing various physiological processes, including metabolism and body temperature regulation .

- Sedative Properties : Chlorprothixene also has sedative effects, which can be beneficial in treating anxiety and agitation associated with psychiatric disorders .

Clinical Applications

Chlorprothixene is primarily indicated for:

- Treatment of schizophrenia and other psychotic disorders.

- Management of anxiety and agitation in various clinical settings.

- Off-label use for sedative-hypnotic purposes at low doses.

Case Studies and Research Findings

Recent studies have highlighted both the therapeutic benefits and risks associated with chlorprothixene use.

Cardiometabolic Risks

A significant study conducted in Denmark analyzed the association between chlorprothixene use and cardiometabolic events. Key findings include:

- Increased Risk of Diabetes : Low-dose chlorprothixene was linked to a higher risk of developing diabetes compared to low-dose quetiapine, with an intention-to-treat hazard ratio (HR) of 1.16 (95% CI: 1.08–1.25). This risk intensified during treatment (as-treated HR: 1.34; 95% CI: 1.14–1.56) .

- Major Adverse Cardiovascular Events (MACE) : The same study found chlorprothixene users had a higher incidence of MACE (HR: 1.12; 95% CI: 1.04–1.21) and strokes (HR: 1.21; 95% CI: 1.06–1.37), although no significant association was found for myocardial infarction or cardiovascular mortality .

Side Effects Profile

Chlorprothixene shares a side effect profile similar to that of other antipsychotics like chlorpromazine, including:

- Neurological Effects : Potentially life-threatening conditions such as neuroleptic malignant syndrome and tardive dyskinesia have been reported .

- Metabolic Disturbances : The drug's antagonistic action at dopamine receptors is associated with metabolic issues, including impaired glucose metabolism and dyslipidemia .

Comparative Data Table

The following table summarizes key findings related to chlorprothixene's biological activity:

| Parameter | Chlorprothixene | Quetiapine |

|---|---|---|

| Risk of Diabetes | HR: 1.16 (95% CI: 1.08–1.25) | Baseline |

| Risk of MACE | HR: 1.12 (95% CI: 1.04–1.21) | Baseline |

| Stroke Risk | HR: 1.21 (95% CI: 1.06–1.37) | Baseline |

| Cumulative Dose Risk | OR for diabetes ≥6000 mg: 1.15-1.63 | N/A |

| Common Side Effects | Neuroleptic malignant syndrome, metabolic disturbances | Similar profile |

Propriétés

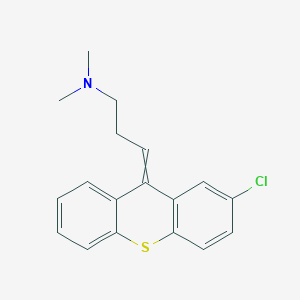

IUPAC Name |

3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPOMRSOLSGNFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859205 | |

| Record name | 3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chlorprothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015369 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.66e-04 g/L | |

| Record name | Chlorprothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015369 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4695-61-8, 113-59-7 | |

| Record name | 3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorprothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015369 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

97.5 °C | |

| Record name | Chlorprothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015369 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.